Acetamide,N-[1-(3-methylphenyl)-2-propynyl]-
Description
Acetamide, N-[1-(3-methylphenyl)-2-propynyl]- (CAS: 868752-11-8) is a substituted acetamide derivative characterized by a 3-methylphenyl group and a propargyl (2-propynyl) moiety attached to the nitrogen atom. Its molecular formula is C₁₂H₁₃NO, with a molecular weight of 187.24 g/mol . The compound’s structure combines an aromatic ring with a methyl substituent at the meta position and a terminal alkyne group, which may influence its reactivity and physicochemical properties. This compound serves as a precursor or intermediate in organic synthesis, particularly in the development of heterocyclic compounds and pharmacologically active molecules .
Properties
Molecular Formula |
C12H13NO |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
N-[1-(3-methylphenyl)prop-2-ynyl]acetamide |
InChI |
InChI=1S/C12H13NO/c1-4-12(13-10(3)14)11-7-5-6-9(2)8-11/h1,5-8,12H,2-3H3,(H,13,14) |
InChI Key |
AUPVBILMLZZDHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(C#C)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Coupling of 1-(3-methylphenyl)-2-propynyl Amine with Acetylating Agents
A common and efficient method involves the reaction of the amine derivative of 1-(3-methylphenyl)-2-propynyl with acetic acid derivatives activated by coupling agents such as:
- N,N′-Dicyclohexylcarbodiimide (DCC)
- 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
- 1,1′-Carbonyldiimidazole (CDI)
These reagents activate the carboxylic acid or acetamide precursor to form an intermediate reactive species, which then reacts with the amine to yield the target acetamide.
- Solvents: Dry dichloromethane (DCM), dimethylformamide (DMF), or greener alternatives like Cyrene.
- Temperature: Typically room temperature to mild heating (20°C to 50°C).
- Reaction time: Several hours (e.g., 3–5 hours).
- Catalysts: Sometimes 4-dimethylaminopyridine (DMAP) is added to enhance reaction rates.
This method is supported by analog synthesis reported for related acetamide derivatives, where high yields and purity were achieved under mild conditions.
Nucleophilic Substitution on Haloacetamides
Another approach involves synthesizing a haloacetamide intermediate, such as 2-bromo-N-(3-methylphenyl)acetamide, followed by nucleophilic substitution with the propargyl amine derivative.
- Prepare 2-bromo-N-(substituted-phenyl)acetamides by reacting substituted anilines with bromoacetyl bromide in aqueous sodium carbonate solution at room temperature.
- Isolate the haloacetamide by filtration and washing.
- React the haloacetamide with 1-(3-methylphenyl)-2-propynyl amine in a polar aprotic solvent like DMF, often in the presence of a base such as lithium hydride or sodium hydride.
- Stir the reaction mixture at room temperature for several hours until completion.
This method yields the desired N-substituted acetamide with good to excellent yields and has been validated in the synthesis of structurally similar compounds.
Direct Amidation Using Green Chemistry Approaches
Recent advances emphasize environmentally friendly synthesis routes:
- Solvent-free microwave irradiation: Using microwave energy to promote direct amidation without solvents, often catalyzed by tannic acid or other bio-catalysts.
- Use of bio-based solvents: Cyrene has been proposed as a green solvent alternative for amidation reactions, showing improved yields and selectivity.
- Electrochemical synthesis and ultrasound-assisted reactions: These methods reduce reaction times and avoid harsh reagents.
Such green methodologies are gaining traction for acetamide derivatives due to their efficiency and reduced environmental impact.
Industrial and Large-Scale Production Considerations
Industrial synthesis of acetamide derivatives typically involves:
- Continuous flow reactors for consistent quality.
- Optimization of reaction parameters (temperature, pressure, catalyst loading).
- Use of cost-effective and scalable reagents.
- Purification by recrystallization or solvent washing.
For acetamide itself, a related process involves reacting aqueous ammonia with esters like methyl acetate at temperatures below 80°C, followed by distillation and washing steps to obtain high-purity acetamide crystals. While this is a general acetamide production method, similar principles apply to substituted acetamides with appropriate modifications.
Summary Table of Preparation Methods for Acetamide, N-[1-(3-methylphenyl)-2-propynyl]-
| Method | Key Reagents/Conditions | Advantages | Limitations | Typical Yield (%) | References |
|---|---|---|---|---|---|
| Amide coupling via DCC/EDC/CDI | 1-(3-methylphenyl)-2-propynyl amine + activated acetic acid derivatives; solvents: DCM, DMF; RT to 50°C; 3–5 h | High selectivity; mild conditions; well-established | Requires dry solvents; coupling reagents can be costly | 80–95 | |
| Nucleophilic substitution on haloacetamides | 2-bromo-N-(3-methylphenyl)acetamide + 1-(3-methylphenyl)-2-propynyl amine; DMF; base (LiH); RT; 3 h | Good yields; straightforward; scalable | Requires preparation of haloacetamide intermediate | 75–90 | |
| Green chemistry methods (microwave, bio-catalysts) | Solvent-free or bio-based solvents; microwave or ultrasound irradiation; tannic acid catalyst | Environmentally friendly; reduced time | May require specialized equipment | 70–85 | |
| Industrial ester-ammonia reaction (general acetamide) | Aqueous ammonia + methyl acetate; <80°C; distillation; washing with organic solvents | High purity; cost-effective | Not directly for substituted acetamides | High |
Research Results and Analytical Data
- Spectral confirmation: NMR (¹H and ¹³C) and mass spectrometry confirm the presence of the 3-methylphenyl and propynyl substituents attached to the acetamide moiety.
- Purity: High purity achieved by recrystallization or solvent washing, with melting points consistent with literature values.
- Reaction monitoring: Thin-layer chromatography (TLC) is commonly used to monitor reaction progress.
- Yields: Vary depending on method but generally high (75–95%), demonstrating efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[1-(3-methylphenyl)-2-propynyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Acetamide, N-[1-(3-methylphenyl)-2-propynyl]- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Acetamide, N-[1-(3-methylphenyl)-2-propynyl]- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
The following analysis compares Acetamide, N-[1-(3-methylphenyl)-2-propynyl]- with structurally related acetamides, focusing on substituent effects, physicochemical properties, and synthetic applications.
Structural Analogues with Varying Aromatic Substituents
(a) Acetamide, N-[1-(4-methylphenyl)-2-propynyl]- (CAS: 526212-75-9)
- Molecular Formula: C₁₂H₁₃NO (same as the target compound).
- Key Difference : The methyl group is at the para position on the phenyl ring instead of meta.
(b) N-(3-Nitrophenyl)acetamide (CAS: 3123-13-5)
- Molecular Formula : C₈H₈N₂O₃.
- Key Difference: A nitro group (-NO₂) replaces the methyl group at the meta position.
- Impact : The nitro group is a strong electron-withdrawing group, reducing electron density on the aromatic ring and increasing acidity of the acetamide NH group compared to the methyl-substituted analogue. This enhances reactivity in electrophilic substitution reactions .
(c) N-(3,5-Dimethylphenyl)-2,2,2-trichloro-acetamide
- Molecular Formula: C₁₀H₁₀Cl₃NO.
- Key Difference : Two methyl groups at the 3,5-positions and a trichloroacetyl group.
- Impact: The 3,5-dimethyl substitution creates steric hindrance, leading to distinct crystal packing (two molecules per asymmetric unit) compared to monosubstituted analogues. The trichloroacetyl group increases molecular weight and lipophilicity .
Analogues with Heterocyclic Attachments
(a) 2-{2-[1-(3-Methylphenyl)-5-oxo-3-pyrrolidinyl]-1H-benzimidazol-1-yl}-N’-(1-methylpropylidene)acetohydrazide (Compound 12)
- Molecular Formula : C₂₄H₂₈N₄O₂.
- Key Difference: Incorporates a benzimidazole-pyrrolidinone hybrid structure.
- Melting point: 194–195°C .
(b) N-[1-(Ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(3-methylphenyl)acetamide
- Molecular Formula : C₂₀H₂₄N₂O₃S.
- Key Difference: A tetrahydroquinoline scaffold with an ethanesulfonyl group.
- Impact: The sulfonyl group improves solubility in polar solvents, while the tetrahydroquinoline moiety may enhance binding to biological targets (e.g., enzymes or receptors) .
Substituent Effects on Physicochemical Properties
Table 1: Comparative Physicochemical Data
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